molecular formula C14H28N2O5 B052836 tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate CAS No. 200283-08-5

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

Cat. No.: B052836
CAS No.: 200283-08-5
M. Wt: 304.38 g/mol
InChI Key: AIUKWIFZPQMOBA-UHFFFAOYSA-N
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Description

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during chemical synthesis. The compound is characterized by its molecular formula C14H28N2O5 and a molecular weight of 304.38 g/mol .

Mechanism of Action

Target of Action

It is known to be adifunctional reagent used in the synthesis of phosphatidyl ethanolamines and ornithine , suggesting that it may interact with enzymes or proteins involved in these pathways.

Mode of Action

The compound contains an amine group that is protected by a Boc (tert-butoxycarbonyl) group . This Boc group can be removed under acidic conditions, revealing the amine group. The revealed amine group can then react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Biochemical Pathways

The compound is employed in the synthesis of phosphatidyl ethanolamines and ornithine . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They are thought to play a role in membrane fusion and in disassembly of the contractile ring during cytokinesis. Ornithine is an amino acid that plays a role in the urea cycle.

Pharmacokinetics

Its solubility in water or 1% acetic acid, and in ethyl acetate and methanol , suggests that it may have good bioavailability.

Result of Action

The compound serves as a protecting group for amines in organic synthesis . It is used in the synthesis of phosphatidyl ethanolamines and ornithine , which are involved in various biological processes, including membrane fusion and the urea cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate typically involves the reaction of ethanolamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Sodium Bicarbonate: Acts as a base in the initial synthesis.

    Di-tert-butyl Dicarbonate (Boc2O): Provides the Boc protecting group.

Major Products Formed

Scientific Research Applications

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Boc-ethanolamine: Similar in structure and used for similar purposes.

    tert-Butyl (2-aminoethyl)carbamate: Another compound with a Boc protecting group.

    N-Boc-ethylenediamine: Contains two amine groups protected by Boc.

Uniqueness

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate is unique due to its dual functionality, providing both protection for amines and a hydroxyl group for further chemical modifications. This dual functionality makes it versatile in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O5/c1-13(2,3)20-11(18)15-7-8-16(9-10-17)12(19)21-14(4,5)6/h17H,7-10H2,1-6H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUKWIFZPQMOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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